molecular formula C20H14F2N4O2S B2956896 2-{[1-(3-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(4-fluorophenyl)propanamide CAS No. 1112298-28-8

2-{[1-(3-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(4-fluorophenyl)propanamide

Cat. No.: B2956896
CAS No.: 1112298-28-8
M. Wt: 412.41
InChI Key: WCZIRNNWEUURKD-UHFFFAOYSA-N
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Description

2-{[1-(3-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(4-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C20H14F2N4O2S and its molecular weight is 412.41. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study discussed a compound similar in structure, focusing on its role as a neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. This research highlighted the solubility and efficacy of the compound in pre-clinical tests, suggesting its potential in clinical settings (Harrison et al., 2001).

Matrix Metalloproteinase Inhibition

Another research focused on heterocyclic inhibitors of matrix metalloproteinases, including thiadiazine derivatives. These compounds, sharing structural similarities with the specified molecule, are potent inhibitors of matrix metalloproteinases, which are significant in various pathophysiological conditions (Schröder et al., 2001).

Anticancer, Antimicrobial, and Antiviral Agents

Several studies have synthesized and evaluated compounds structurally related to the specified molecule for their potential as anticancer, antimicrobial, and antiviral agents. These studies demonstrate the diverse biological activities and potential therapeutic applications of such compounds in treating various diseases, including hepatitis C, cancer, and bacterial infections (Çıkla et al., 2013).

Pharmacokinetics and Metabolism Studies

Research on the pharmacokinetics and metabolism of related compounds in preclinical studies provides insights into their absorption, distribution, metabolism, and excretion, which are crucial for drug development (Wu et al., 2006).

Antimycobacterial Activity

A study on fluorinated benzothiazolo imidazole compounds, which share structural characteristics with the specified molecule, demonstrated promising antimycobacterial activity. This indicates potential applications in treating infections caused by mycobacteria (Sathe et al., 2011).

Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of similar compounds, providing valuable information on their chemical properties and potential for further modification for specific therapeutic applications (Manolov et al., 2021).

Dihydrofolate Reductase Inhibition

Research into the molecular structure and stereochemistry of related compounds has revealed their potential as inhibitors of dihydrofolate reductase, an enzyme target in cancer chemotherapy (Camerman et al., 1978).

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2S/c1-11-2-7-14(8-15(11)22)24-16(27)9-26-10-23-18-17(25-29-19(18)20(26)28)12-3-5-13(21)6-4-12/h2-8,10H,9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZIRNNWEUURKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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